Neoline

Descripción

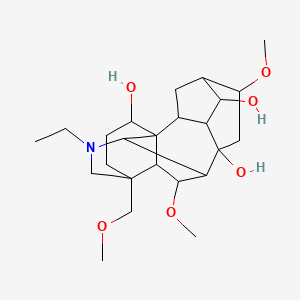

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

466-26-2 |

|---|---|

Fórmula molecular |

C24H39NO6 |

Peso molecular |

437.6 g/mol |

Nombre IUPAC |

(2R,3R,5S,6S,8R,13S,16S,17R,18R)-11-ethyl-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol |

InChI |

InChI=1S/C24H39NO6/c1-5-25-10-22(11-29-2)7-6-15(26)24-13-8-12-14(30-3)9-23(28,16(13)18(12)27)17(21(24)25)19(31-4)20(22)24/h12-21,26-28H,5-11H2,1-4H3/t12-,13-,14+,15+,16-,17?,18?,19+,20-,21?,22+,23-,24?/m1/s1 |

Clave InChI |

XRARAKHBJHWUHW-RFESQMQVSA-N |

SMILES |

CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6O)OC)O)OC)O)COC |

SMILES isomérico |

CCN1C[C@@]2(CC[C@@H](C34[C@@H]2[C@H](C(C31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5C6O)OC)O)OC)O)COC |

SMILES canónico |

CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6O)OC)O)OC)O)COC |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Dideacetyldelphisine; Neoline; Bullatine-B |

Origen del producto |

United States |

Isolation and Structural Elucidation of Neoline

Botanical Origins and Natural Abundance

Neoline is predominantly found in the roots of various species belonging to the Aconitum genus, which is part of the Ranunculaceae family. These herbaceous plants are widely distributed across the Northern Hemisphere and have a long history of use in traditional medicine. Specific species that have been identified as sources of this compound include Aconitum carmichaelii, Aconitum flavum, Aconitum kusnezoffii, and Aconitum karakolicum nih.govresearchgate.net.

The concentration of this compound and other alkaloids can vary significantly between different Aconitum species and even within the same species depending on geographical location, climate, and harvesting time. Research has confirmed the presence of this compound in these plants, often alongside other structurally related alkaloids such as aconitine (B1665448) and mesaconitine nih.govresearchgate.net.

Table 1: Botanical Sources of this compound

| Species Name | Family | Plant Part Used |

|---|---|---|

| Aconitum carmichaelii | Ranunculaceae | Root |

| Aconitum flavum | Ranunculaceae | Root |

| Aconitum kusnezoffii | Ranunculaceae | Root |

The isolation of this compound from its plant matrix is a complex procedure due to the presence of numerous other similar alkaloids. The process generally begins with the collection, drying, and pulverization of the plant's roots.

A common approach involves the following steps:

Solvent Extraction : The powdered root material is subjected to extraction with an organic solvent. Ethanol (B145695) is frequently used, sometimes in a reflux extraction setup to maximize efficiency. Dichloromethane has also been employed for this purpose.

Acid-Base Extraction : The initial crude extract, containing a mixture of alkaloids and other plant constituents, is then purified using acid-base extraction. The extract is treated with an acidic aqueous solution, which protonates the basic nitrogen atoms of the alkaloids, making them soluble in the aqueous layer. This step effectively separates the alkaloids from neutral and acidic plant components. The aqueous layer is then made basic with a solution like aqueous ammonia, which deprotonates the alkaloids, causing them to precipitate or become extractable back into an organic solvent.

Chromatographic Purification : The resulting enriched alkaloid mixture requires further separation to isolate pure this compound. This is achieved through various chromatographic techniques. Macroporous adsorption resins are often used for initial purification. This is followed by more refined methods such as column chromatography using silica gel or alumina. For final purification to a high degree of purity, techniques like High-Performance Liquid Chromatography (HPLC) are employed.

Advanced Spectroscopic Characterization

Once a pure sample of this compound is obtained, its exact molecular structure is determined using a suite of advanced spectroscopic methods. Each technique provides a different piece of the structural puzzle, and together they allow for a complete and unambiguous characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Through 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments, scientists can map out the carbon skeleton of the molecule and determine the precise location and connectivity of each hydrogen and carbon atom scielo.br.

Table 2: Application of NMR Spectroscopy to this compound

| Technique | Information Gained |

|---|---|

| ¹H NMR | Determines the number of different types of protons, their chemical environments, and how they are connected to neighboring protons. |

| ¹³C NMR | Determines the number of different types of carbon atoms and provides information about their chemical environment (e.g., C=O, C-O, C-N, C-C). |

| 2D NMR (COSY, HSQC, HMBC) | Establishes the connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing for the complete assembly of the molecular structure. |

Mass spectrometry (MS) is a critical technique used to determine the exact molecular weight and molecular formula of a compound. For this compound, high-resolution mass spectrometry (HRMS) has established its molecular formula as C₂₄H₃₉NO₆.

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value | Significance |

|---|---|---|

| Molecular Formula | C₂₄H₃₉NO₆ | Determined by High-Resolution Mass Spectrometry (HRMS). |

| Molecular Weight | 437.57 g/mol | Calculated from the molecular formula. |

| Fragmentation Pattern | Not fully detailed in all public literature | Provides a unique "fingerprint" for the molecule, allowing for structural confirmation and differentiation from related compounds. Analysis of fragment ions (m/z values) reveals the structure of different molecular components. |

While NMR and MS provide extensive data on the connectivity and formula of a molecule, X-ray crystallography offers the most definitive and detailed picture of its three-dimensional structure in the solid state. This technique involves directing X-rays at a single, high-quality crystal of the compound. The way the crystal diffracts the X-rays allows for the calculation of the precise position of every atom in the molecule.

The crystal structure of this compound isolated from Aconitum flavum has been determined using this method. The analysis revealed its systematic name as (1α,6α,14α,16β)-N-ethyl-6,16-dimethoxy-4-methoxymethylaconitane-1,8,14-triol. The data confirmed the complex, polycyclic aconitane (B1242193) carbon skeleton, which consists of four six-membered rings and two five-membered rings. The study also detailed the conformation of these rings, with two six-membered rings adopting chair conformations and the other two adopting boat conformations, while both five-membered rings are in envelope conformations. Furthermore, the analysis identified a network of intramolecular and intermolecular hydrogen bonds that stabilize the structure in the crystal lattice.

Identification of Related Norditerpenoid Alkaloids and Analogues

This compound belongs to the C19-diterpenoid alkaloid class, which is a significant group of natural products primarily found in plant genera such as Aconitum and Delphinium. rsc.orgnih.gov These alkaloids are characterized by a complex hexacyclic carbon skeleton. rsc.org Structurally, they are often grouped into several types, including aconitine, lycoctonine, and pyro types, among others. mdpi.com Research into the chemical constituents of various Aconitum species has led to the isolation and characterization of numerous alkaloids that are structurally related to this compound. These compounds often share the core aconitane skeleton but differ in their substitution patterns, such as the nature and position of ester groups and hydroxyl moieties. mdpi.comnih.gov

Several norditerpenoid alkaloids have been identified from different Aconitum species, showcasing the structural diversity within this family of compounds. For instance, Crassicauline A, an alkaloid with a molecular formula of C35H49NO10, has been isolated from Aconitum carmichaelii. nih.govimmunomart.org From the roots of Aconitum vilmorinianum, researchers have isolated 8-Deacetylyunaconitine (C33H47NO10). screenlib.comchemfaces.com Another related compound is Guanfu Base A, which was isolated from Aconitum coreanum. nih.gov

Investigations of other Aconitum species have yielded further analogues. From Aconitum nemorum, a new norditerpenoid alkaloid named 1-epi-deacetylaconitine was isolated alongside the known compounds this compound, songorine (B610919), and 12-epi-napelline. clockss.orgresearchgate.net Similarly, studies on Aconitum japonicum have led to the identification of compounds including 14-benzoylthis compound, isotalatizidine, and karacoline. mdpi.com The roots of Aconitum heterophyllum have been found to contain alkaloids such as 6-dehydroacetylsepaconitine and 13-hydroxylappaconitine, in addition to lycoctonine, delphatine, and lappaconitine. nih.gov

The structural variations among these alkaloids, often involving different ester and methoxy groups attached to the core aconitane frame, are of significant interest to chemists. These structural modifications are crucial for understanding the structure-activity relationships within this class of compounds. The identification of these related alkaloids relies on extensive chromatographic separation techniques and spectroscopic analysis, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. chemfaces.comclockss.org

Below is a summary of selected norditerpenoid alkaloids related to this compound that have been identified in scientific literature.

| Compound Name | Molecular Formula | Natural Source (Genus) |

| This compound | C24H39NO6 | Aconitum |

| Crassicauline A | C35H49NO10 | Aconitum |

| 8-Deacetylyunaconitine | C33H47NO10 | Aconitum |

| Guanfu Base A | Not specified in results | Aconitum |

| 1-epi-deacetylaconitine | C32H45NO10 | Aconitum |

| 14-Benzoylthis compound | Not specified in results | Aconitum |

| Isotalatizidine | Not specified in results | Aconitum |

| Karacoline | Not specified in results | Aconitum |

| Lappaconitine | Not specified in results | Aconitum |

| Lycoctonine | Not specified in results | Aconitum |

Chemical Synthesis and Derivatization Strategies for Neoline Analogues

Total Synthesis Approaches to the Aconitane (B1242193) Core

The aconitane core, characteristic of C19-diterpenoid alkaloids like Neoline, is renowned for its architectural complexity, featuring an intricate interlocking hexacyclic ring system adorned with a diverse array of oxygenated functional groups wikipedia.org. This structural intricacy poses significant challenges for synthetic organic chemists. Despite these difficulties, several research groups have pursued the total synthesis of various aconitine-type alkaloids or their core structures.

Early efforts in the total synthesis of simpler C19-norditerpenoid alkaloids include the work by the Wiesner group, who achieved the synthesis of talatisamine (B1682923) in 1971, followed by chasmanine (B190772) and 13-deoxydelphonine wikipedia.orgnih.gov. More recently, the laboratory of the late David Y. Gin successfully completed the total syntheses of aconitine (B1665448) alkaloids such as nominine (B1204822) and neofinaconitine wikipedia.orgnih.govresearchgate.net.

Synthetic strategies often employ convergent approaches to construct the complex hexacyclic skeleton. For instance, the total synthesis of neofinaconitine involved initial Diels-Alder cycloadditions between unstable components, followed by a second Diels-Alder reaction utilizing an azepinone dienophile nih.govresearchgate.net. Subsequent Mannich-type N-acyliminium and radical cyclizations were crucial in assembling the complete hexacyclic framework of these aconitine alkaloids nih.govresearchgate.netresearchgate.net. Key transformations in the endgame of such syntheses often include the installation of specific hydroxyl groups and oxidative truncations of side chains nih.govresearchgate.net. Efforts have also been reported towards the construction of specific fragments, such as the AE fragment of aconitine, highlighting the stepwise complexity involved in building these molecules rsc.org.

Design Principles for Novel this compound Derivatives

The design of novel this compound derivatives and other aconitane analogues is guided by principles aimed at optimizing their chemical and biological properties. This often involves a rational approach based on understanding the relationship between chemical structure and biological activity (Structure-Activity Relationship, SAR) researchgate.netacs.orgnih.govresearchgate.net. Given the complex and rigid framework of the aconitane core, even subtle structural modifications can lead to significant changes in activity.

Key design considerations include:

Modification of Ester Groups: The presence and nature of ester groups at various positions (e.g., C-8, C-14, C-18) are critical determinants of the alkaloid's toxicity and pharmacological profile researchgate.netnih.govnih.govu-szeged.hucabidigitallibrary.org. For instance, the introduction of long-chain fatty acids at C-8, as seen in lipo-alkaloids, is a strategy to reduce toxicity researchgate.netnih.gov.

Alterations to the Nitrogen Moiety: The nitrogen atom, typically part of an N-ethyl tertiary amine, plays a crucial role in the alkaloid's interaction with biological targets researchgate.netacs.org. Modifications to the N-side-chain can influence antagonist activity, with bulkier groups potentially enhancing activity acs.org.

Skeletal Modifications: While the core aconitane skeleton is largely preserved, strategic modifications to peripheral carbon atoms can be explored. The challenge lies in achieving selective functionalization of aliphatic C-H bonds within such a complex scaffold stanford.edu.

The goal of derivative design is to create compounds with improved efficacy, selectivity, and reduced undesirable effects, often by making targeted changes to the existing natural product scaffold nih.govcabidigitallibrary.org.

Combinatorial Biosynthesis as a Route to Structural Diversity

Combinatorial biosynthesis represents a powerful approach to generating structural diversity within natural product families, including diterpenoid alkaloids, by leveraging and manipulating the enzymatic machinery of living organisms researchgate.netrsc.orgnih.gov. This strategy involves the genetic engineering of biosynthetic pathways to produce novel or altered chemical structures that might be difficult or impossible to achieve through traditional chemical synthesis rsc.orgnih.gov.

In the context of diterpenoid alkaloids, which are derived from the amination of tetra- or pentacyclic diterpenoids, combinatorial biosynthesis holds promise for expanding the chemical space of this compound analogues mdpi.comnih.gov. The biosynthesis of these complex alkaloids involves a series of enzymatic reactions, including terpene synthases (TPS) that produce key intermediates like ent-copalyl diphosphate (B83284) (CPP) nih.govmdpi.com. By manipulating the genes encoding these enzymes, it may be possible to direct the production of new structural variants.

While specific examples of combinatorial biosynthesis directly yielding this compound analogues are not widely detailed, the principles apply to the broader class of aconitane alkaloids. Researchers are identifying and characterizing the terpene synthases involved in diterpenoid alkaloid biosynthesis in Aconitum species, which lays the groundwork for future combinatorial biosynthesis efforts nih.gov. This includes understanding the molecular basis for the biosynthesis of C20-diterpenoid alkaloids, which can pave the way for exploring C19-diterpenoid alkaloid biosynthesis nih.gov. The objective is to create libraries of modified structures or to metabolically engineer organisms for the targeted formation of specific structural analogues, particularly those that are chemically inaccessible nih.gov.

Biosynthetic Pathways of Neoline

Elucidation of Key Enzymatic Transformations

The initial steps in the biosynthesis of diterpenoid alkaloids, including those leading to neoline, involve enzymes common to terpenoid synthesis. The five-carbon isoprenoid units (IPP) are the fundamental building blocks, generated via either the Methylerythritol (MEP) or Mevalonate (MVA) pathways mdpi.commdpi.com. These IPP units are then condensed by geranylgeranyl pyrophosphate synthase (GGPPS) to form the 20-carbon geranylgeranyl pyrophosphate (GGPP) mdpi.commdpi.com.

Subsequently, ent-copalyl diphosphate (B83284) synthase (CPS) catalyzes the cyclization of GGPP to produce ent-copalyl diphosphate (ent-CPP) mdpi.commdpi.comfrontiersin.org. Ent-CPP serves as a crucial precursor, undergoing further enzymatic transformations to yield key diterpene skeletons such as ent-kaurene (B36324) and ent-atisane, catalyzed by respective synthases nih.govmdpi.comnih.gov.

A critical enzymatic transformation in the pathway involves ent-kaurene oxidase, a cytochrome P450 mono-oxygenase, which oxidizes ent-kaurene to ent-kaurenoic aldehyde mdpi.comjipb.net. The introduction of the nitrogen atom, a defining characteristic of alkaloids, is mediated by aminotransferases (ATFs). For instance, L-serine is a plausible amino acid source for this nitrogen, which is transferred to intermediates like ent-kaurenoic aldehyde mdpi.comfrontiersin.orgjipb.net.

Further modifications of the diterpenoid alkaloid skeleton involve a range of enzymes, including cytochrome P450s (CYP450), O-methyltransferases (OMT), and BAHD acyltransferases, which are responsible for the diverse structural decorations observed in these compounds mdpi.comfrontiersin.org. The conversion from C20-type diterpenoid alkaloids to C19-type alkaloids, such as this compound, often involves complex skeletal rearrangements like the Wagner-Meerwein rearrangement and subsequent ring closures nih.govmdpi.comfrontiersin.org.

Identification of Precursor Molecules and Intermediates

The biosynthetic pathway leading to this compound, as a C19-diterpenoid alkaloid, begins with fundamental isoprenoid precursors. Key precursor molecules and intermediates identified in the general diterpenoid alkaloid biosynthesis pathway include:

Isoprenoid (IPP) units: The five-carbon building blocks derived from the MEP or MVA pathways mdpi.commdpi.com.

Geranylgeranyl pyrophosphate (GGPP): A 20-carbon intermediate formed by the condensation of IPP units mdpi.commdpi.com.

ent-Copalyl diphosphate (ent-CPP): A bicyclic diterpene precursor formed by the cyclization of GGPP mdpi.commdpi.comfrontiersin.org.

ent-Kaurene and ent-Atisane: Important diterpene skeletons derived from ent-CPP, serving as the core structures for subsequent alkaloid formation nih.govmdpi.comnih.gov.

L-serine: An amino acid that serves as a plausible source for the nitrogen atom incorporated into the alkaloid structure mdpi.com.

ent-Kaurenoic aldehyde: An oxidized intermediate of ent-kaurene that accepts the nitrogen atom mdpi.com.

Denudatine framework: C19-diterpenoid alkaloids are believed to arise from C20 precursors, with the denudatine framework being a key intermediate undergoing skeletal rearrangement to form the C19 skeleton nih.gov.

These intermediates undergo a series of transformations, including amination, oxidation, and rearrangement, to yield the complex polycyclic structure of this compound and other related diterpenoid alkaloids.

Genetic Characterization of Biosynthetic Gene Clusters

The biosynthesis of natural products, including diterpenoid alkaloids, is orchestrated by specialized biosynthetic gene clusters (BGCs) nih.govnih.govplos.org. These clusters encode the enzymes necessary for the entire biosynthetic pathway. While specific gene clusters solely responsible for this compound biosynthesis have not been explicitly detailed in the provided literature, extensive multi-omics analyses, integrating genomic, transcriptomic, and metabolomic data, have been conducted on various Aconitum species known to produce diterpenoid alkaloids researchgate.netmdpi.comfrontiersin.orgjipb.net.

These studies have successfully predicted numerous candidate genes involved in the broader diterpenoid alkaloid biosynthesis pathway. For instance, genes encoding enzymes such as ent-kaurene oxidases and aminotransferases have been identified, which are crucial for activating diterpenes and inserting nitrogen atoms into the diterpene skeletons, thereby facilitating the transformation of diterpenes into alkaloids jipb.net.

Transcriptome analyses have revealed that genes involved in the initial diterpene skeleton synthesis are often highly expressed in flowers, whereas genes related to the subsequent DA skeleton synthesis and modification steps show higher expression levels in leaf and stem tissues frontiersin.org. Functional analyses have pinpointed specific gene families, including BAHD acyltransferases, O-methyltransferases, and CYP450 enzyme genes, as being potentially involved in the complex decoration of the diterpenoid alkaloid structures frontiersin.org. The ongoing characterization of these BGCs in Aconitum species is vital for understanding the genetic basis of diterpenoid alkaloid diversity and accumulation.

Comparative Biosynthesis of Aconitane-Type Diterpenoid Alkaloids

Aconitane-type diterpenoid alkaloids, including this compound, represent the largest and most structurally complex category among diterpenoid alkaloids, predominantly found in plants of the Aconitum and Delphinium genera nih.govnih.govmdpi.comnih.govplos.org. The biosynthesis of these diverse compounds shares common foundational steps but diverges through specific enzymatic modifications and rearrangements, leading to the distinct C18, C19, and C20 classifications.

All diterpenoid alkaloids originate from the general terpenoid pathway, beginning with isoprenoid units and progressing through GGPP and ent-CPP to form the core diterpene skeletons like ent-kaurene and ent-atisane thieme-connect.commdpi.comfrontiersin.orgnih.gov. The key differentiating step involves the amination of these diterpene scaffolds, followed by various elaborations thieme-connect.comresearchgate.net.

Specifically, C19-diterpenoid alkaloids are hypothesized to derive from C20 precursors through intricate biochemical reactions. This transformation often involves skeletal rearrangements, such as the Wagner-Meerwein rearrangement, and subsequent ring closures, which convert the C20 denudatine framework into the characteristic C19 skeleton nih.govmdpi.comfrontiersin.org. The immense structural diversity within aconitane-type diterpenoid alkaloids arises from a combination of these core skeletal rearrangements and a wide array of tailoring reactions, including oxidations, methylations, and acylations, catalyzed by enzymes like CYP450s, O-methyltransferases, and acyltransferases mdpi.comfrontiersin.org. This comparative understanding highlights a common biosynthetic origin followed by divergent evolutionary pathways that result in the vast chemical space of these medicinally important natural products.

Advanced Analytical Methodologies for Neoline Quantification and Profiling

Qualitative Analysis Techniques for Complex Matrices

Qualitative analysis aims to identify and characterize neoline and related compounds within intricate biological or herbal samples, often without prior knowledge of all constituents. This is particularly challenging in matrices like Aconitum species, which contain a diverse array of alkaloids and other secondary metabolites.

High-Performance Liquid Chromatography Coupled with Time-of-Flight Mass Spectrometry (HPLC-TOF/MS)

High-Performance Liquid Chromatography coupled with Time-of-Flight Mass Spectrometry (HPLC-TOF/MS), or its ultra-performance variant (UPLC-Q-TOF-MS), is a powerful tool for the qualitative analysis of this compound in complex matrices. This technique combines the chromatographic separation power of HPLC with the high mass accuracy and resolution of TOF/MS, enabling the identification and tentative characterization of numerous compounds, including this compound, based on their exact mass and fragmentation patterns.

For instance, HPLC-TOF/MS has been effectively utilized for the qualitative analysis of chemical constituents in traditional Chinese medicine decoctions, such as Mahuang-Fuzi-Xixin Decoction, leading to the identification or tentative characterization of 52 compounds, including various alkaloids. nih.gov Similarly, UPLC-Q-TOF-MS has been employed for chemical profiling of Aconitum Lateralis Radix Preparata, proposing mass cracking rules for C19- and C20-type alkaloids, which include this compound. oup.com The high sensitivity and specificity of UPLC-Q-TOF-MS also facilitate its use in pharmacokinetic studies where this compound can serve as an internal standard for the quantification of other compounds. oup.com

Non-Targeted Mass Spectrometry for Comprehensive Profiling

Non-targeted mass spectrometry approaches, often employing techniques like UPLC-Q-TOF-MS or UHPLC-Q-TOF/MS, are indispensable for comprehensive profiling of this compound and other metabolites in complex biological and botanical samples. These methods allow for the detection and identification of a broad range of compounds without pre-selecting specific targets, providing a holistic view of the chemical composition.

In metabolomics studies of Aconitum carmichaelii, non-targeted UPLC-Q-TOF-MS has been successfully used to differentiate Aconitum species and identify marker compounds, including this compound, based on their distinct metabolite compositions. researchgate.netthieme-connect.com This approach can reveal significant chemical differences between various Aconitum species or even different parts of the same plant (e.g., primary vs. lateral roots). researchgate.netthieme-connect.com Furthermore, non-targeted metabolomics analysis using UHPLC-Q-TOF/MS has been applied to investigate altered endogenous metabolites in cases of Aconitum alkaloid poisoning, providing insights into the intoxication mechanisms alongside targeted alkaloid analysis. frontiersin.orgnih.gov LC-HRMS (liquid chromatography-high-resolution mass spectrometry) in a non-targeted mode is also valuable in pharmacokinetic studies of multi-component herbal products, allowing for the exploration and identification of a vast number of absorbed components. nih.gov

Quantitative Determination Methods

Quantitative determination methods focus on precisely measuring the concentration of this compound in a given sample. These methods require high sensitivity, selectivity, and rigorous validation to ensure reliable results.

High-Performance Liquid Chromatography Coupled with Triple Quadrupole Mass Spectrometry (HPLC-QQQ/MS/MS or LC-MS/MS)

High-Performance Liquid Chromatography coupled with Triple Quadrupole Mass Spectrometry (HPLC-QQQ/MS/MS or LC-MS/MS) is the gold standard for the quantitative determination of this compound due to its exceptional sensitivity and selectivity. The triple quadrupole mass spectrometer operates in multiple reaction monitoring (MRM) mode, allowing for the specific detection of precursor-product ion transitions unique to this compound, thereby minimizing matrix interferences. technologynetworks.com

This technique has been widely applied for the simultaneous quantification of this compound alongside other Aconitum alkaloids in various matrices. For instance, HPLC-QQQ/MS/MS has been used for the simultaneous determination of 10 constituents, including this compound, in Mahuang-Fuzi-Xixin Decoction. nih.govresearchgate.net A rapid, sensitive, and accurate LC-MS/MS method has also been developed and validated for the simultaneous determination of six bioactive components, including this compound, in rat plasma for pharmacokinetic studies. nih.govresearchgate.net This method typically involves electrospray ionization (ESI) in positive ion mode, with specific precursor ions and optimized collision energies for fragmentation. nih.gov

Method Validation for Accuracy, Precision, and Sensitivity

Method validation is a critical step to ensure that an analytical procedure is reliable, consistent, and suitable for its intended purpose. Key validation parameters for this compound quantification methods, typically following guidelines such as ICH Q2(R2), include accuracy, precision, and sensitivity. elementlabsolutions.comcertified-laboratories.comdemarcheiso17025.comfda.gov

Accuracy refers to the closeness of agreement between the measured value and the true value. It is often assessed by calculating the percentage recovery of spiked known concentrations of the analyte in a matrix. elementlabsolutions.comcertified-laboratories.comPrecision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically evaluated as repeatability (intra-day precision) and intermediate precision (inter-day precision), expressed as relative standard deviation (RSD). elementlabsolutions.comcertified-laboratories.comSensitivity refers to the ability of the method to detect and quantify the analyte at low concentrations. This is typically assessed by determining the Limit of Detection (LOD) and Limit of Quantification (LOQ), or Lower Limit of Quantification (LLOQ). elementlabsolutions.comcertified-laboratories.comunal.edu.co

For this compound quantification using HPLC-QQQ/MS/MS or UPLC-Q-TOF-MS, satisfactory linearity with high correlation coefficients (r > 0.9992 or r > 0.9971) has been reported over wide concentration ranges. nih.govoup.com The relative standard deviations (RSD) for inter- and intra-day precisions are typically less than 3% or 5%, indicating good reproducibility. nih.govoup.comnih.govebi.ac.uk Accuracy, expressed as relative error (RE) or recovery, has been demonstrated to be within acceptable ranges (e.g., 90.0%-115% or >80% recovery). oup.comnih.govebi.ac.uk The LLOQ for this compound has been reported as low as 0.50 ng/mL or 0.8 ng/mL, highlighting the high sensitivity of these methods. oup.comnih.govunal.edu.co

Table 1: Typical Method Validation Parameters for this compound Quantification

| Validation Parameter | Acceptance Criteria (General) elementlabsolutions.comcertified-laboratories.comdemarcheiso17025.comfda.gov | Reported Values for this compound (or related alkaloids) nih.govoup.comnih.govebi.ac.uk |

| Linearity (r) | ≥ 0.999 | > 0.9992, > 0.9971 |

| Intra-day Precision (RSD%) | ≤ 3% (for drug products) | < 3%, < 5% |

| Inter-day Precision (RSD%) | ≤ 3% (for drug products) | < 3%, < 5% |

| Accuracy (Recovery%) | 98-102% (drug substance), 95-105% (drug product) | 90.0%-115%, > 80% |

| LLOQ | S/N > 10, RSD < 20% | 0.50 ng/mL, 0.8 ng/mL |

Application in Quality Control and Regional Variation Assessment of Aconitum Species

The advanced analytical methodologies for this compound quantification and profiling play a pivotal role in the quality control of Aconitum species and in assessing regional variations in their chemical composition. Given the therapeutic and toxicological significance of Aconitum alkaloids, ensuring consistent quality is paramount.

This compound has been identified as a critical marker compound for the quality control of processed Aconitum root (Fuzi). nih.govsci-hub.se Its content can vary significantly among Aconitum products depending on processing procedures. sci-hub.se Therefore, monitoring this compound levels helps in selecting Aconitum products suitable for specific therapeutic applications, such as treating neuropathic pain, where this compound has shown promising effects. sci-hub.se

Furthermore, these analytical methods are instrumental in assessing the impact of geographical origin on the alkaloid content of Aconitum species. Research indicates that the geographical origin can be a primary factor influencing the content of alkaloids, including this compound, in geo-authentic Fuzi. nih.gov For example, the abundance of chemical markers such as this compound and songorine (B610919) has been found to be higher in Jiangyou Fuzi from Sichuan Province. frontiersin.org Metabolomics studies, which utilize non-targeted profiling, can distinguish Aconitum substitutes in the market based on the different metabolites accumulated in various Aconitum species, highlighting the influence of environmental factors like altitude on plant secondary metabolism. mdpi.com This comprehensive quality evaluation, integrating quantitative analysis of key alkaloids like this compound with chemical fingerprinting and chemometric analysis, provides a robust approach for ensuring the safety and efficacy of Aconitum-derived medicinal materials. thieme-connect.comnih.gov

Molecular and Cellular Mechanisms of Action of Neoline

Comprehensive Target Identification Strategies

Target identification is a critical step in drug discovery, focusing on pinpointing molecular targets that play key roles in diseases and confirming their therapeutic relevance. Various approaches, including computational methods and experimental screening, are employed to identify potential targets fiveable.me.

Network Pharmacology and Systems Biology Approaches

Network pharmacology is an evolving technique that integrates systems biology and computational biology to analyze multicomponent and multi-targeted formulations medwinpublishers.com. This approach represents a shift from the traditional "one drug, one target" paradigm to a more holistic "network target, multi-component" strategy, which aligns more closely with the intricate nature of disease mechanisms and therapeutic actions mdpi.com. Systems pharmacology, an interdisciplinary field, combines pharmacological insights with systems biology, computational modeling, network analysis, and high-throughput data to predict drug effects at a systemic level, encompassing both therapeutic benefits and potential side effects frontiersin.org. By integrating high-throughput data, network analysis provides a global framework for computational modeling, simulation, and prediction, thereby facilitating drug discovery and systems pharmacology researchgate.net. These methods are instrumental in understanding complex biological and pharmacological processes, particularly for chronic diseases, and can be applied to identify drug targets medwinpublishers.comnih.gov.

Ion Channel Modulation as a Primary Mechanism

A significant aspect of Neoline's pharmacological activity revolves around its modulation of ion channels, which are integral to cellular excitability and signal transmission, particularly in pain pathways frontiersin.org.

Inhibition of Voltage-Gated Sodium Channel Nav1.7

This compound has been identified as a key active ingredient of processed aconite root (from Aconitum carmichaelii) that exhibits potent inhibitory effects on the voltage-gated sodium channel Nav1.7 (VGSC) researchgate.netnih.gov. This channel is predominantly expressed in sensory neurons and plays a critical role in nociceptor excitability and the development of mechanical hyperalgesia in various pain models nih.gov.

Research findings demonstrate that this compound significantly inhibits Nav1.7 VGSC peak current. This effect has been confirmed through whole-cell patch clamp recording using human HEK293 cells engineered to express Nav1.7 VGSCs researchgate.netnih.gov. The half-maximal inhibitory concentration (IC50) for this compound's inhibition of Nav1.7 VGSC current has been determined to be 25.8 nM medchemexpress.com. This inhibition by this compound has been shown to ameliorate mechanical hyperalgesia in diabetic mice, highlighting its potential as an analgesic agent researchgate.netnih.gov.

Table 1: this compound's Inhibitory Effect on Nav1.7 Voltage-Gated Sodium Channel

| Target | Type of Modulation | IC50 (nM) | Cell Line/Model Used | Effect | Citation |

| Nav1.7 VGSC | Inhibition | 25.8 | Human HEK293 cells | Ameliorates mechanical hyperalgesia | researchgate.netnih.govmedchemexpress.com |

Interactions with Transient Receptor Potential (TRP) Channels

This compound's multifaceted pharmacological profile also includes interactions with Transient Receptor Potential (TRP) channels frontiersin.orgresearchgate.net. TRP channels constitute a diverse superfamily of non-selective cation channels that function as polymodal sensors, responding to a wide array of physical and chemical stimuli frontiersin.orgfrontiersin.orgwikipedia.org. These channels play pivotal roles in the detection and transmission of pain signals frontiersin.org. Specific TRP channels, such as Transient Receptor Potential Vanilloid 1 (TRPV1), Transient Receptor Potential Ankyrin 1 (TRPA1), and Transient Receptor Potential Melastatin 8 (TRPM8), are particularly relevant in pain research due to their roles in mediating responses to noxious heat, cold, and chemical irritants frontiersin.org. Studies have indicated that processed aconite root, from which this compound is derived, can suppress functional alterations of TRP channels, and this compound itself is noted to modulate pain-related ion channels, contributing to its effectiveness in alleviating neuropathic pain frontiersin.orgsci-hub.se.

Electrophysiological Characterization of Channel Activity

This compound has been shown to modulate the activity of specific ion channels, which are crucial for neuronal excitability and signal transmission. Electrophysiological studies, utilizing whole-cell patch clamp recording on human HEK293 cells expressing Nav1.7 voltage-gated sodium channels (VGSCs), have demonstrated that this compound can significantly inhibit Nav1.7 VGSC peak currents researchgate.net. This inhibitory action on Nav1.7 VGSCs is considered a key mechanism through which this compound ameliorates mechanical hyperalgesia in diabetic mice and alleviates oxaliplatin-induced neuropathic pain researchgate.netnih.gov. While other diterpene alkaloids like aconitine (B1665448) have shown blocking activity on GIRK channels, this compound itself did not exhibit blocking activities on hERG (Kv11.1) or GIRK1/4 (Kir3.1 and Kir3.4) channels in tested concentrations ebi.ac.uk. The dysregulation of various ion channels, including voltage-gated sodium, potassium, calcium, and chloride channels, is intricately linked to chronic pain states, highlighting the therapeutic potential of compounds like this compound that can modulate these channels nih.govnih.gov.

Signaling Pathway Modulation and Cellular Responses

This compound's therapeutic effects extend to the modulation of critical intracellular signaling pathways, influencing cellular responses pertinent to neurodegeneration and inflammation.

A significant mechanism of this compound involves the activation of the AMP-Activated Protein Kinase (AMPK) pathway. Studies in mouse models of Alzheimer's Disease (AD) have demonstrated that chronic administration of this compound induces AMPK phosphorylation in the hippocampus researchgate.netdntb.gov.ua. This activation of AMPK by this compound is instrumental in improving memory impairment and reducing amyloid-beta (Aβ) levels and tau protein phosphorylation researchgate.netdntb.gov.uajst.go.jpbio-conferences.orgacs.org. AMPK is a master kinase that plays a central role in maintaining cellular energy homeostasis and metabolic reprogramming researchgate.netnih.gov. Its activation has been linked to the reduction of Aβ production, partly by promoting the autophagic degradation of Beta-Secretase 1 (BACE1) mdpi.com. Other compounds from Aconitum, such as Fuzi polysaccharides (FPS) and benzoylaconine, also activate the AMPK signaling pathway, contributing to protective effects against high glucose-induced cell damage and promoting mitochondrial biogenesis nih.govsemanticscholar.orgfrontiersin.org.

This compound contributes to its neuroprotective effects by downregulating the expression of Beta-Secretase 1 (BACE1). Research indicates that this compound reduces BACE1 expression in the hippocampus of AD mice researchgate.netdntb.gov.ua. This downregulation of BACE1, which is a key enzyme in the amyloidogenic processing of amyloid precursor protein (APP) to produce Aβ peptides, subsequently leads to a decrease in amyloid-β levels in the brain researchgate.netdntb.gov.uamdpi.com. The activation of the AMPK pathway by this compound is directly implicated in this BACE1 downregulation and the consequent reduction in Aβ levels researchgate.netdntb.gov.uamdpi.com.

The abnormal phosphorylation of tau protein is a hallmark of several neurodegenerative diseases, including Alzheimer's Disease. This compound has been shown to modulate tau protein phosphorylation, reducing its levels in the mouse AD model through its activation of the AMPK pathway researchgate.netdntb.gov.uajst.go.jpbio-conferences.orgacs.org. Chronic administration of this compound specifically decreased tau expression in the hippocampus, contributing to its therapeutic effects against AD-like phenotypes researchgate.netdntb.gov.ua.

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

Structure-Activity Relationship (SAR) studies aim to elucidate how specific structural features of a compound contribute to its biological activity. For norditerpenoid alkaloids, a class to which this compound belongs, SAR studies have indicated that the nitrogen atom plays a crucial role in their pharmacological action acs.org. Additionally, the ester side-chain is considered an important moiety for activity within this family of compounds acs.org. While general SAR insights exist for diterpenoid alkaloids in contexts such as anti-tumor activities, where active sites like C-8, C-10, C-14 positions, and the nitrogen atom in the C19-diterpenoid alkaloid skeleton are highlighted nih.gov, specific detailed SAR studies directly linking particular structural modifications of this compound to its precise mechanistic insights concerning AMPK activation, BACE1 downregulation, tau phosphorylation modulation, or anti-inflammatory pathways are not extensively detailed in the provided research findings. Further targeted SAR investigations would be beneficial to precisely map the structural determinants responsible for this compound's specific modulatory effects on these pathways.

Data Tables

Due to the qualitative nature of the detailed research findings provided in the search results, comprehensive numerical data suitable for interactive data tables across all mechanisms were not consistently available. However, a key quantitative finding regarding this compound's electrophysiological effects is presented below.

Table 1: Effect of this compound on Nav1.7 VGSC Peak Current

| Compound | Target Channel | Effect on Peak Current |

| This compound | Nav1.7 VGSC | Inhibition researchgate.net |

Note: Specific percentage inhibition or IC50 values for this compound on Nav1.7 VGSCs were indicated as concentration-dependent but not explicitly quantified in the provided snippets.

Table 2: Key Signaling Pathway Modulations by this compound

| Pathway/Target | Effect of this compound | Associated Cellular Response |

| AMPK Pathway | Activation researchgate.netdntb.gov.ua | Reduced Aβ, Reduced Tau Phosphorylation researchgate.netdntb.gov.uajst.go.jp |

| BACE1 Expression | Downregulation researchgate.netdntb.gov.ua | Decreased Amyloid-β Levels researchgate.netdntb.gov.ua |

| Tau Protein Phosphorylation | Reduction researchgate.netdntb.gov.uajst.go.jp | Improved Memory/Cognition dntb.gov.ua |

| Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) | Reduction researchgate.nettandfonline.com | Anti-inflammatory effects researchgate.nettandfonline.com |

| MAPK Pathway | Inhibition (indirectly via anti-inflammatory effects) researchgate.nettandfonline.comnih.gov | Suppression of inflammatory response researchgate.nettandfonline.com |

Preclinical Efficacy Studies and Disease Models

In Vitro Pharmacological Models

Preclinical in vitro studies are crucial for elucidating the cellular and molecular mechanisms underlying a compound's therapeutic effects. Neoline has been investigated in various cell-based systems to understand its direct impact on neuronal function and specific molecular targets.

Neuronal Cell Cultures and Primary Dorsal Root Ganglia (DRG) Neuron Assays

Studies utilizing neuronal cell cultures, including primary dorsal root ganglia (DRG) neurons, have provided insights into this compound's neuroprotective and analgesic properties. For instance, this compound significantly alleviated the reduction of neurite elongation induced by oxaliplatin (B1677828) (L-OHP) in cultured DRG neurons in a concentration-dependent manner nih.gov. This indicates a direct protective effect on neuronal structures affected by chemotherapeutic agents. Processed aconite root extract, the source of this compound, also demonstrated this ameliorative effect on L-OHP-induced neurite elongation without exhibiting cytotoxicity nih.gov. Primary DRG cultures are widely employed in research to investigate nociception, the physiological functions of sensory neurons, and neural development, enabling detailed studies of electrophysiology, signal transduction, neurotransmitter release, or calcium imaging worthington-biochem.com.

Cell-Based Assays for Specific Target Engagement

This compound's mechanism of action in pain modulation has been linked to its interaction with specific ion channels. Whole-cell patch clamp recordings performed on human HEK293 cells engineered to express Nav1.7 voltage-gated sodium channels (VGSCs) revealed that this compound drastically inhibits Nav1.7 VGSC peak current researchgate.netmedchemexpress.commedchemexpress.comnih.gov. This inhibition was observed with an IC50 value of 25.8 nM, indicating a potent engagement with this target medchemexpress.commedchemexpress.com.

Cell-based target engagement assays are vital in drug discovery as they confirm the ability of a therapeutic candidate to interact with its molecular target within a living cellular environment, offering a more physiologically relevant assessment compared to isolated biochemical assays conceptlifesciences.comyoutube.compromega.cacatapult.org.ukdiscoverx.com. These assays provide crucial data on binding affinity and target occupancy in a cellular context, which can also inform about a compound's cell permeability youtube.compromega.ca.

Table 1: In Vitro Target Engagement of this compound

| Target | Cell Type | Assay Type | Key Finding | Citation |

| Nav1.7 VGSC | Human HEK293 cells (expressing Nav1.7) | Whole-cell patch clamp recording | Inhibited peak current with IC50 = 25.8 nM | medchemexpress.commedchemexpress.com |

Development and Application of Advanced 3D Cellular Models (e.g., Spheroids, Organoids)

While specific detailed research findings on this compound's efficacy in advanced 3D cellular models such as spheroids or organoids were not extensively reported in the current literature, the development and application of these models represent a significant advancement in preclinical research. 3D cellular models are increasingly recognized for their ability to more accurately mimic the complex physiological environment, cell-cell interactions, and tissue architecture found in vivo, thereby bridging the gap between traditional 2D cell cultures and animal models herlandlab.comemulatebio.comevotec.com. These models are particularly valuable for studying complex neurological conditions and pain mechanisms, offering a more predictive platform for evaluating drug candidates by providing a more relevant context for cellular differentiation, migration, and drug response emulatebio.comevotec.com. The use of such models could further enhance the understanding of this compound's effects in a more physiologically relevant setting.

In Vivo Animal Models of Pathophysiology

In vivo animal models are indispensable for evaluating the therapeutic potential of compounds in complex biological systems, offering insights into their effects on disease progression and symptom amelioration. This compound has been tested in various animal models relevant to neuropathic pain and neurodegenerative diseases.

Neuropathic Pain Models (e.g., Oxaliplatin-Induced Neuropathic Pain, Diabetic Neuropathic Pain)

This compound has demonstrated significant efficacy in multiple animal models of neuropathic pain.

Oxaliplatin-Induced Neuropathic Pain: this compound has been shown to alleviate peripheral neuropathy induced by oxaliplatin (L-OHP) in mice medchemexpress.comglpbio.com. Specifically, subcutaneous administration of this compound attenuated both cold and mechanical hyperalgesia in L-OHP-treated mice, demonstrating its analgesic effects in a chemotherapy-induced pain model nih.gov. Furthermore, this compound inhibited allodynia induced by paclitaxel (B517696) or partial sciatic nerve injury in mouse models medchemexpress.comnih.gov.

Diabetic Neuropathic Pain: In models of diabetic neuropathic pain, this compound ameliorated diabetes-induced mechanical nociceptive hypersensitivity researchgate.net. Studies using streptozotocin (B1681764) (STZ)-induced diabetic model mice evaluated the ameliorative effects of this compound on diabetic peripheral neuropathic pain using the von Frey test researchgate.netnih.gov. Acute intraperitoneal administration of this compound increased the mechanical threshold in diabetic mice, indicating a reduction in pain sensitivity, while it did not affect non-diabetic mice nih.gov. This suggests a specific effect on pathological pain states.

Table 2: In Vivo Efficacy of this compound in Neuropathic Pain Models

| Pain Model | Animal Model | Behavioral Test/Outcome | Key Finding | Citation |

| Oxaliplatin-Induced Neuropathy | Mice | Attenuated cold and mechanical hyperalgesia | Alleviated peripheral neuropathy | nih.govmedchemexpress.comglpbio.com |

| Paclitaxel-Induced Neuropathy | Mice | Inhibited allodynia | Reduced pain sensitivity | medchemexpress.comnih.gov |

| Partial Sciatic Nerve Injury | Mice | Inhibited allodynia | Reduced pain sensitivity | medchemexpress.comnih.gov |

| Diabetic Neuropathic Pain | Streptozotocin (STZ)-induced diabetic mice | Von Frey test (mechanical threshold) | Ameliorated mechanical hyperalgesia; increased mechanical threshold in diabetic mice | researchgate.netnih.gov |

Neurodegenerative Disease Models (e.g., Alzheimer's Disease Transgenic Mice)

Table 3: In Vivo Efficacy of this compound in Alzheimer's Disease Models

| Disease Model | Animal Model | Key Findings | Molecular Mechanisms | Citation |

| Alzheimer's Disease | Tg-APPswe/PS1dE9 AD mouse model | Improved memory and cognition; reduced amyloid-beta plaque number and amyloid-β levels; reduced anxiety behavior | Induced AMPK phosphorylation; decreased tau, amyloid-β, and BACE1 expression in hippocampus | researchgate.netsciencegate.appnih.govdntb.gov.ua |

Inflammation Models

This compound has demonstrated dose-dependent anti-inflammatory effects in preclinical settings. Its efficacy was rigorously evaluated using established in vivo and in vitro inflammation models. Specifically, the λ-carrageenan-induced paw edema model was utilized to assess its anti-inflammatory activity in vivo. This model is widely recognized for inducing acute inflammation, characterized by edema formation nih.govscielo.br. Furthermore, the lipopolysaccharide (LPS)-induced RAW264.7 cell inflammatory model was employed for in vitro evaluations, providing insights into the cellular mechanisms of its anti-inflammatory action nih.gov. Comparative studies revealed that this compound's anti-inflammatory effects were more pronounced than those observed with benzoylmesaconine (B1261751) (BMA) nih.gov.

Table 1: Preclinical Anti-inflammatory Efficacy of this compound

| Model Type | Model Name | Key Findings | Reference |

| In vivo | λ-carrageenan-induced paw edema (mice) | Produced dose-dependent anti-inflammatory effects, greater than BMA. | nih.gov |

| In vitro | LPS-induced RAW264.7 cell inflammatory model | Produced dose-dependent anti-inflammatory effects, greater than BMA. | nih.gov |

Pharmacokinetic Profiling in Preclinical Systems

Pharmacokinetic (PK) profiling provides essential data on how a compound is absorbed, distributed, metabolized, and excreted (ADME) within a living organism. These studies are critical for predicting drug exposure and guiding further development.

Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization in Animal Models

Pharmacokinetic studies involving this compound have been conducted in C57BL/6J mice to characterize its ADME profile nih.gov. In these investigations, this compound was observed to have higher concentrations in mouse plasma and various tissues compared to other alkaloids studied nih.gov. General preclinical ADME studies typically involve assessing the absorption, distribution, metabolism, and excretion of a drug candidate in animal models such as mice and rats bienta.netbeckman.comchelatec.com. These studies aim to determine critical parameters including plasma clearance, volume of distribution, and terminal elimination half-life nih.gov. Biodistribution studies provide insights into tissue-specific concentrations, while excretion dynamics are commonly evaluated through analysis of urine and feces bienta.netchelatec.com. Metabolism studies further focus on identifying the metabolic pathways involved and the resulting metabolites bienta.netevotec.com.

Bioavailability Assessments in Preclinical Studies

Bioavailability is a crucial pharmacokinetic parameter that indicates the proportion of an administered drug that reaches the systemic circulation unchanged. Preclinical studies have specifically assessed the oral bioavailability of this compound. The average oral bioavailability of this compound was determined to be 63.82% in mice nih.gov. This finding is particularly notable when compared to other compounds, such as benzoylmesaconine (BMA), which exhibited a significantly lower average oral bioavailability of 3.05% nih.gov. Bioavailability assessments typically involve the measurement of key pharmacokinetic parameters, including the area under the plasma drug concentration-time curve (AUC) and the maximum plasma concentration (Cmax) woah.org.

Table 2: Oral Bioavailability of this compound in Preclinical Studies

| Compound | Animal Model | Average Oral Bioavailability (%) | Reference |

| This compound | C57BL/6J mice | 63.82 | nih.gov |

| Benzoylmesaconine (BMA) | C57BL/6J mice | 3.05 | nih.gov |

Biotechnological Production and Sustainable Sourcing of Neoline

Plant Cell and Tissue Culture for Compound Production

Plant cell and tissue culture involves the sterile growth and multiplication of plant cells, tissues, or organs in vitro on artificial media under controlled environmental conditions. This technique leverages the "totipotency" of plant cells, meaning their capacity to regenerate into a whole plant from an explant (any part of a plant taken out and grown in a test tube).

Plant cell culture systems are considered a potential renewable source for valuable medicinal compounds, flavors, essences, and colorants that are challenging to produce through microbial fermentation or chemical synthesis. These methods allow for the standardization of secondary metabolite levels by optimizing culture conditions to achieve the desired environment for target compound production. Common plant cell culture processes include seed culture, meristem culture, callus culture, bud culture, and anther culture, with tissues typically placed on a gel substrate like Murashige and Skoog (MS) or Gamborg B5 medium, or in a liquid medium for cell suspension culture. The composition of the nutrient medium, aseptic conditions, and aeration are critical environmental factors for in vitro culture.

While plant tissue culture holds significant promise for the production of secondary metabolites, advanced biotechnological approaches such as synthetic seed production and hairy root cultures are still emerging for the Aconitum genus, which is a source of Neoline, with only a limited number of reports available.

Metabolic Engineering Approaches for Enhanced Yields

Metabolic engineering is a potent biotechnological tool employed to enhance the production of valuable compounds by systematically modifying an organism's metabolic pathways. This approach begins with identifying the metabolic pathway of the target compound and pinpointing bottlenecks or inefficiencies that limit production. A comprehensive genomic analysis can help map enzymatic steps involved in biosynthesis, identifying key enzymes for genetic modification.

Key strategies in metabolic engineering include:

Knockout of Competing Pathways: Organisms often possess multiple pathways that can divert precursors away from the desired product. By selectively knocking out these competing pathways, more resources can be channeled towards the target compound, though this requires careful balancing to avoid adversely affecting the organism's health or growth.

Optimization of Culture Conditions: Metabolic pathways are sensitive to environmental factors such as temperature and pH, and optimizing these conditions is crucial for maximizing yield.

The effectiveness of metabolic engineering has been demonstrated in boosting the yields of various compounds. For instance, in a case study, the yield of a target compound was successfully increased by 300% through the integration of genetic engineering, bioinformatics, and process optimization. Similarly, metabolic engineering strategies have led to significant improvements in the production of L(-)-carnitine in Escherichia coli, achieving almost complete conversion of crotonobetaine into L(-)-carnitine and doubling productivity in some instances. Studies have also shown that overexpression of glycolytic genes can significantly increase ethanol (B145695) production rates in Corynebacterium glutamicum, with optimized strains achieving high yields from glucose. Furthermore, engineering Yarrowia lipolytica through systematic metabolic engineering has resulted in high yields of flavonoids like kaempferol (B1673270) and quercetin, with titers reaching 194.30 ± 7.69 mg/L and 278.92 ± 11.58 mg/L, respectively, in shake-flask cultures.

While direct examples of metabolic engineering specifically for this compound are not widely detailed in the provided search results, the success in enhancing the production of other complex natural products and alkaloids suggests a strong potential for applying these techniques to this compound biosynthesis.

Synthetic Biology Frameworks for Heterologous Biosynthesis

Synthetic biology is an interdisciplinary field that aims to design and construct new biological parts, devices, and systems, or to redesign existing natural biological systems for useful purposes. For natural products, synthetic biology offers compelling alternatives to traditional extraction from natural plant hosts, particularly for complex plant specialized metabolic pathways.

Challenges in reconstructing plant specialized metabolic pathways in microbial hosts exist, but synthetic biology approaches are addressing these. Strategies include:

Spatial Engineering: Directing the activities and specificities of pathway enzymes within the host organism.

Recoding Strategies: Addressing issues such as protein folding, processing, and stability that may arise when expressing plant enzymes in heterologous microbial hosts.

Yeast-based production platforms, for example, have been successfully developed for the biosynthesis of benzylisoquinoline alkaloids, an important class of plant alkaloids. This demonstrates the feasibility of producing complex plant-derived alkaloids in heterologous microbial systems. Heterologous expression, which involves transferring biosynthetic gene clusters (BGCs) to a suitable production platform, is a powerful strategy for discovering uncharacterized BGCs or increasing the production of various secondary metabolites. Hosts such as Streptomyces, Bacillus subtilis, and Escherichia coli have been successfully engineered for heterologous expression of secondary metabolites due to their rapid growth rates and ease of genetic manipulation. The integration of synthetic DNA platforms and type IIS endonucleases allows for the seamless assembly and engineering of BGCs, leading to the production of novel structures through combinatorial biosynthesis.

Sustainable Cultivation and Harvesting Practices of this compound-Producing Plants

This compound is sourced from Aconitum species, which are highly valued medicinal plants. Sustainable cultivation and harvesting practices are crucial to ensure the long-term availability of these plants and the compounds they produce, while minimizing environmental impact.

Sustainable agriculture practices generally aim to conserve resources, minimize ecological damage, and improve farm profitability. These practices include:

Crop Diversification and Rotation: Planting a diverse array of crops on a rotating basis promotes soil health, breaks pest cycles, and reduces dependency on pesticides.

Cover Cropping: Using cover crops during off-season prevents erosion, replenishes soil nutrients, and controls weeds.

No-Till or Reduced-Till Practices: Minimizing soil disturbance preserves soil structure, enhances water retention, and reduces erosion, contributing to carbon sequestration.

Integrated Pest Management (IPM): Minimizing pesticide use by controlling pests through natural and biological tools.

Efficient Water Management: Adopting systems like drip irrigation to reduce water usage.

Agroecology: Managing farms as ecosystems, integrating livestock and crops, and managing uncultivated areas to support biodiversity and reduce runoff.

Sustainable Waste Management: Composting organic matter to create nutrient-rich humus, enhancing soil fertility and microbial activity.

For harvesting, general principles for medicinal plants emphasize careful timing and methods to ensure plant regeneration and genetic diversity. This includes harvesting at the appropriate maturity stage, often by hand, and leaving sufficient plant material for future growth. Avoiding soil disturbance and plant damage during collection, especially in fragile habitats, is also important. For perennial plants, allowing an area to rest for at least two growing seasons between collections can aid regeneration.

Research on Chuanwu (Aconitum species) from different producing areas indicates variations in this compound content. For example, the content of this compound in Chuanwu from Jiangyou, China, was significantly higher than in other areas, averaging 0.0467% and accounting for approximately 45% of the total water-soluble alkaloids in that region. This highlights the importance of geographical and cultivation factors in the natural production of this compound.

Table 1: this compound Content in Chuanwu from Selected Producing Areas

| Producing Area | Average this compound Content (%) | Percentage of Three Water-Soluble Alkaloids (%) |

| Jiangyou | 0.0467 | ~45 |

| Butuo Country | 0.0039 | ~7.70 |

| Yunnan Province | 0.0063 | ~12.87 |

| Shaanxi | (Lower than Jiangyou) | - |

This data suggests that optimizing cultivation conditions and selecting appropriate Aconitum varieties or ecotypes could significantly impact the natural yield of this compound.

Future Directions and Emerging Research Perspectives

Integration of Multi-Omics Data for Holistic Understanding

The integration of multi-omics data represents a transformative approach in biological research, aiming to provide a comprehensive understanding of complex biological systems by combining information from various "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics. nih.govfrontlinegenomics.com This integrated approach is crucial for uncovering intricate interactions and regulatory mechanisms within biological pathways. nih.gov By combining different levels of molecular information, multi-omics can offer a more complete picture, circumventing assumptions that might arise from analyzing single omic datasets in isolation. For instance, the expression of an RNA transcript does not always correlate with the expression of its corresponding protein, highlighting the need for multi-omic validation. frontlinegenomics.com

In the context of Neoline, which is found in traditional medicinal plants, multi-omics approaches are increasingly being utilized in traditional medicine research. researchgate.net This suggests a promising avenue for integrating genomic, proteomic, and metabolomic data to elucidate the complete molecular profile and mechanistic actions of this compound. Such comprehensive data integration can support the discovery of predictive or prognostic biomarkers and identify novel drug targets, particularly relevant for advancing precision medicine. frontiersin.org Resources like the "Multi-omics toolbox (MOTBX)" are being developed to support translational research by providing validated protocols and data guidelines, facilitating the implementation of multi-omics approaches. eatris.eu

Development of Highly Selective this compound Analogues

The development of highly selective analogues is a critical direction for enhancing the therapeutic potential of this compound. This compound belongs to the class of diterpenoid alkaloids, a group of compounds known for their structural complexity and diverse pharmacological activities. rsc.org Research in this area involves the synthesis of modified versions of the core compound to improve its efficacy, reduce off-target effects, and enhance specificity for particular biological targets.

Studies on related compounds, such as methyllycaconitine (B43530), a potent antagonist of α7 nicotinic acetylcholine (B1216132) receptors (nAChRs), demonstrate the feasibility and importance of analogue synthesis. Simplified AE-bicyclic analogues of methyllycaconitine have been synthesized and their antagonist effects on human α7 nAChRs evaluated. acs.org While initial analogues may show reduced efficacy compared to the parent compound, further optimization and detailed studies on their selectivity across various receptor subtypes are considered essential for future development. acs.org this compound itself has been identified as an active ingredient that ameliorates neuropathic pain by specifically targeting Nav1.7 voltage-gated sodium channels. nih.gov This precise target identification provides a strong foundation for rational design and synthesis of this compound analogues with enhanced selectivity and potency for Nav1.7 or other specific targets, potentially leading to more effective and targeted therapies.

Exploration of Novel Therapeutic Applications Beyond Current Indications

Currently, this compound is recognized for its role as an active ingredient in processed aconite root, demonstrating efficacy in alleviating neuropathic pain, including models induced by paclitaxel (B517696) and sciatic nerve ligation. nih.gov It has also been shown to ameliorate mechanical hyperalgesia in diabetic mice through the inhibition of Nav1.7 voltage-gated sodium channel current. nih.gov These findings primarily position this compound within the realm of pain management.

However, the broader class of diterpenoid alkaloids, to which this compound belongs, exhibits a wide spectrum of biological activities, including analgesic, anti-inflammatory, effects on the central nervous system, arrhythmogenic, antiarrhythmic, antiparasite, and anticancer properties. rsc.org This diverse pharmacological landscape of related compounds suggests a significant potential for exploring novel therapeutic applications for this compound beyond its current indications in pain. Future research could investigate this compound's activity in other disease models, such as various inflammatory conditions, neurological disorders, or even certain types of cancer, leveraging the known bioactivities of its structural class while focusing specifically on this compound's unique profile. Such explorations would involve rigorous in vitro and in vivo studies to identify and validate new therapeutic pathways.

Advanced Computational Modeling for Mechanism Prediction and Drug Design

Advanced computational modeling is becoming an indispensable tool in modern drug discovery and development, offering efficient and cost-effective strategies. researchgate.netfrontiersin.orgnih.gov Techniques such as molecular docking, molecular dynamics simulations, quantitative structure-activity relationships (QSAR), and virtual screening are extensively employed to predict molecular interactions, optimize compound properties, and prioritize potential drug candidates. researchgate.netfrontiersin.orgmdpi.comschrodinger.com These computational approaches provide valuable insights into the structure-function relationships of drug molecules and can aid in understanding protein catalytic mechanisms at an atomic level of detail. frontiersin.orgmdpi.com

For this compound, computational modeling can play a pivotal role in several future research directions. Given its identified target, Nav1.7, in silico methods can be used to precisely model this compound's binding interactions, predict its affinity for other potential targets, and elucidate the full scope of its mechanism of action. nih.gov This can lead to the rational design of new this compound analogues with improved binding characteristics and selectivity. Furthermore, computational techniques, supported by high-performance computing resources, parallel computing, cloud computing, and GPU acceleration, can significantly accelerate the drug design workflow, allowing for the rapid screening of vast chemical libraries and the identification of promising lead compounds with minimized off-target effects. researchgate.netmdpi.com The iterative refinement of computational predictions through experimental validation will be crucial to ensure the reliability and efficacy of newly designed this compound-based drugs. researchgate.net

Q & A

Basic Research Questions

Q. What experimental designs are optimal for validating Neoline’s emission reduction claims (e.g., 90% reduction in maritime CO₂ emissions)?

- Methodological Answer : Use a comparative case-control study design, measuring emissions (via gas chromatography or mass spectrometry) from this compound’s wind-powered vessels and traditional diesel-powered ships under identical cargo loads and voyage conditions. Ensure standardized data collection protocols for wind speed, fuel consumption (if applicable), and voyage duration. Replicate experiments across multiple voyages to account for variability in weather patterns .

Q. How can researchers assess the statistical significance of this compound’s operational data in real-world maritime environments?

- Methodological Answer : Apply multivariate regression analysis to isolate the impact of wind propulsion from confounding variables (e.g., cargo type, route optimization). Use bootstrapping to validate small-sample datasets and calculate confidence intervals for emission reductions. Cross-reference with satellite-tracked voyage logs for temporal-spatial accuracy .

Q. What are the best practices for conducting a systematic review of this compound’s technological innovations in wind-assisted shipping?

- Methodological Answer : Follow PRISMA guidelines to identify peer-reviewed studies, technical reports, and patent filings (e.g., this compound’s 2015 international patent). Tag sources by database (e.g., MEDLINE, Web of Science) and use Boolean operators to refine queries (e.g., “wind propulsion” AND “maritime emissions”). Include gray literature from industry partners (e.g., Longchamp’s sustainability reports) .

Advanced Research Questions

Q. How can researchers resolve contradictions between this compound’s emission data and prior studies on wind-assisted propulsion efficiency?

- Methodological Answer : Conduct a meta-analysis of 10–15 studies, weighting results by sample size and methodological rigor (e.g., Cochrane risk-of-bias tool). Perform sensitivity analyses to identify outliers and assess publication bias via funnel plots. Validate findings through independent replication studies using this compound’s vessel specifications (e.g., 136-meter hull length, 4,200 m² sail area) .

Q. What frameworks are suitable for integrating this compound’s technology into broader decarbonization models for global shipping?

- Methodological Answer : Develop a system dynamics model incorporating variables such as wind patterns, port infrastructure compatibility, and cargo capacity trade-offs. Calibrate the model using this compound’s operational data (e.g., France-U.S. route efficiency) and validate against IMO’s Carbon Intensity Indicator (CII) metrics. Use Monte Carlo simulations to forecast scalability under climate change scenarios .

Q. How can longitudinal studies address gaps in understanding the lifecycle environmental impact of this compound’s vessels?

- Methodological Answer : Implement a cradle-to-grave lifecycle assessment (LCA) tracking raw material sourcing (e.g., sail fabric production), operational phase emissions, and end-of-life recycling. Compare with traditional vessels using ReCiPe 2016 midpoint indicators. Address data limitations via hybrid LCA models combining primary data from this compound with Ecoinvent database inputs .

Methodological Considerations for All Studies

- Data Collection : Ensure transparency in sampling strategies (e.g., stratified random sampling for voyage data) and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

- Statistical Tools : Use R or Python for time-series analysis of emission trends and ANOVA for comparing this compound’s performance across routes .

- Ethical Reporting : Disclose funding sources (e.g., industry partnerships) and conflicts of interest in line with ICMJE guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.